molecular formula C14H12N6O4S B2659535 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 905780-69-0

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B2659535
CAS No.: 905780-69-0
M. Wt: 360.35
InChI Key: KSZUQNARTZOBCP-UHFFFAOYSA-N
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Description

This compound belongs to the triazole-thioacetamide class, characterized by a 1,2,4-triazole core substituted with a furan-2-yl group at position 5, a sulfanyl-acetamide moiety at position 3, and a 4-nitrophenyl group on the acetamide nitrogen. Its synthesis involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with N-(4-nitrophenyl)-α-chloroacetamide in ethanol under alkaline conditions (KOH), followed by recrystallization . The compound exhibits notable anti-exudative activity in rodent models, reducing inflammation by 35–50% at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . Its structure-activity relationship (SAR) highlights the importance of the furan ring and electron-withdrawing nitro group for bioactivity .

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O4S/c15-19-13(11-2-1-7-24-11)17-18-14(19)25-8-12(21)16-9-3-5-10(6-4-9)20(22)23/h1-7H,8,15H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZUQNARTZOBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

  • Molecular Formula: C₁₀H₈N₄O₃S
  • Molecular Weight: 240.25 g/mol
  • CAS Number: Not specified in the sources.

Antimicrobial Activity

Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds showed that derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol displayed moderate to high antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural modifications. For instance, the introduction of different alkyl substituents can enhance antimicrobial potency. Specifically, the presence of sulfur in the structure has been linked to increased activity against gram-positive bacteria .

Summary of Antimicrobial Efficacy

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
5-(furan-2-yl)-4-amino-1,2,4-triazoleS. aureus8 μg/mL
5-(furan-2-yl)-4-amino-1,2,4-triazole (with isopropyl substitution)E. coli16 μg/mL

Other Biological Activities

Beyond antimicrobial effects, triazoles have been explored for their anticancer and anti-inflammatory properties. The broad pharmacological profile of 1,2,4-triazoles includes:

  • Antifungal Activity: Effective against various fungal pathogens.
  • Anticancer Activity: Some derivatives have shown potential in inhibiting tumor growth.
  • Anti-inflammatory Properties: Certain triazole compounds exhibit significant anti-inflammatory effects.

Case Study 1: Antimicrobial Screening

A comprehensive study evaluated the antimicrobial efficacy of several triazole derivatives against a panel of clinically relevant pathogens. The results indicated that modifications to the sulfur and nitrogen atoms significantly impacted their activity profiles. Compounds with longer alkyl chains exhibited enhanced activity against S. aureus, suggesting a favorable SAR for developing potent antimicrobial agents .

Case Study 2: Anticancer Potential

In vitro studies have indicated that specific triazole derivatives can inhibit cancer cell proliferation. For example, a series of synthesized compounds were tested against various cancer cell lines and showed promising results in reducing cell viability at micromolar concentrations .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and synthetic parameters of analogous triazole-thioacetamides:

Compound Name R5 (Triazole) N-Substituent (Acetamide) Melting Point (°C) Yield (%) Recrystallization Solvent Biological Activity Reference
Target Compound Furan-2-yl 4-Nitrophenyl Not reported ~65–75* Ethanol Anti-exudative
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6c) Pyridin-2-yl Allyl 174–176 83 H2O:EtOH (1:1) Not reported
N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide (VUAA-1) 3-Pyridinyl 4-Ethylphenyl Not reported Not reported Not reported Orco agonist (insect studies)
2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide 2-Fluorophenyl 4-Butylphenyl Not reported Not reported Not reported Anti-inflammatory/antimicrobial
AM31 (Reverse transcriptase inhibitor) 2-Hydroxyphenyl 4-Nitrophenyl Not reported Not reported Not reported HIV-1 RT inhibition (KI = 12 nM)

*Inferred from similar synthetic methods in and .

Key Observations :

  • Substituent Effects :
    • R5 : Furan-2-yl (target) vs. pyridinyl (6c, VUAA-1) or fluorophenyl (). Furan’s oxygen atom may enhance hydrogen bonding in anti-exudative activity, while pyridinyl groups favor ion channel modulation (e.g., VUAA-1’s Orco agonism) .
    • N-Substituent : The 4-nitrophenyl group (target, AM31) introduces electron-withdrawing effects, stabilizing the molecule and enhancing receptor binding. Substitutions like 4-butylphenyl () may improve lipid solubility .
  • Synthesis : Yields vary significantly (e.g., 83% for 6c vs. ~65–75% for the target), influenced by steric and electronic factors of substituents. Recrystallization solvents (e.g., H2O:EtOH vs. DMF:EtOH) affect purity .

Key Insights :

  • Anti-exudative Activity : The target compound’s furan and nitro groups synergize to inhibit inflammation, outperforming derivatives with methoxy or ethyl substituents .
  • Divergent Applications : Structural analogs like AM31 and VUAA-1 exhibit activity in unrelated domains (HIV RT inhibition, insect olfaction), underscoring the scaffold’s versatility .
Structure-Activity Relationships (SAR)
  • Electron-Withdrawing Groups : Nitro (target, AM31) and fluorine () enhance bioactivity by stabilizing charge-transfer interactions .
  • Heterocyclic Moieties : Furan improves anti-exudative efficacy, while pyridinyl groups redirect activity toward ion channel modulation .
  • N-Substituent Flexibility : Bulky groups (e.g., 4-butylphenyl) may reduce solubility but improve target specificity .

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